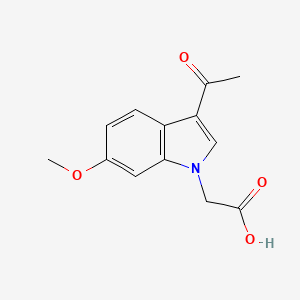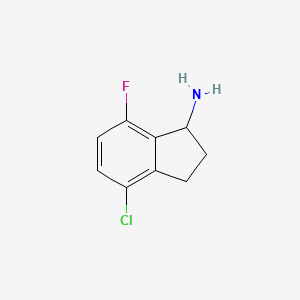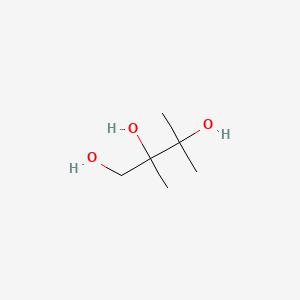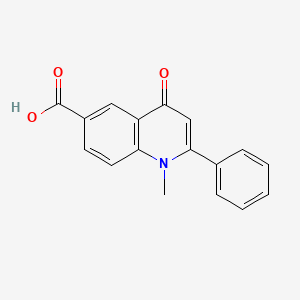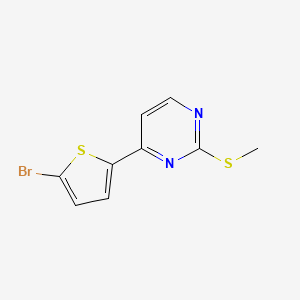
4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine
概要
説明
4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine: is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a pyrimidine ring substituted with a methylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromothiophene.
Formation of Pyrimidine Ring: The 5-bromothiophene is then subjected to a reaction with a suitable pyrimidine precursor, such as 2-chloropyrimidine, under basic conditions (e.g., using potassium carbonate) to form the desired pyrimidine ring.
Introduction of Methylthio Group: Finally, the methylthio group is introduced by reacting the intermediate compound with a methylthiolating agent, such as methylthiolate, under appropriate conditions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions:
4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom or reduce the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Bromine (Br2), iodine (I2)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), base (K2CO3)
Major Products Formed:
Substitution Products: Various substituted thiophene derivatives
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dehalogenated compounds
Coupling Products: Biaryl compounds, complex heterocycles
科学的研究の応用
Chemistry:
4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine is used as a building block in organic synthesis to create more complex molecules
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.
Medicine:
The compound is explored for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
作用機序
The mechanism of action of 4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can act as an agonist or antagonist of specific receptors, modulating signal transduction pathways.
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting their structure and function.
類似化合物との比較
- 4-(5-Chlorothien-2-yl)-2-(methylthio)pyrimidine
- 4-(5-Iodothien-2-yl)-2-(methylthio)pyrimidine
- 4-(5-Methylthien-2-yl)-2-(methylthio)pyrimidine
Comparison:
4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, iodo, and methyl analogs, the bromine derivative exhibits different reactivity and interaction profiles. For example, the bromine atom can participate in specific halogen bonding interactions, which are not possible with the other substituents. Additionally, the size and electronegativity of the bromine atom influence the compound’s overall chemical behavior and biological activity.
特性
分子式 |
C9H7BrN2S2 |
|---|---|
分子量 |
287.2 g/mol |
IUPAC名 |
4-(5-bromothiophen-2-yl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C9H7BrN2S2/c1-13-9-11-5-4-6(12-9)7-2-3-8(10)14-7/h2-5H,1H3 |
InChIキー |
OUIMCZHMLVNCIH-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CC(=N1)C2=CC=C(S2)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![n-[4-(2-Cyclopentylethoxy)benzoyl]glycine](/img/structure/B8663219.png)
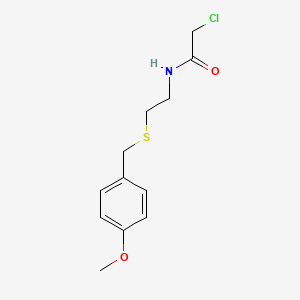

![Benzaldehyde, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B8663236.png)
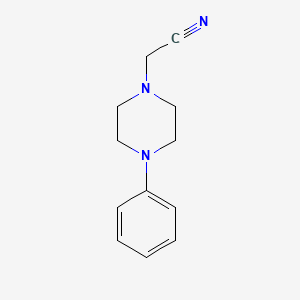
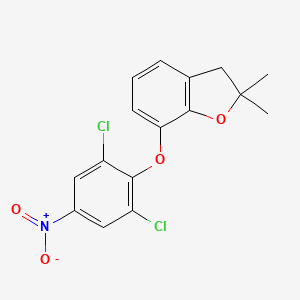
![2-Methyl-2-[(2-phenylethyl)amino]propanenitrile](/img/structure/B8663271.png)
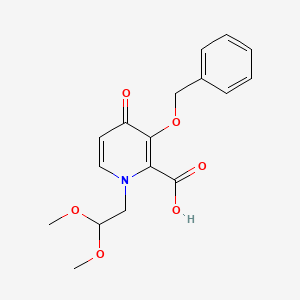
![4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8663285.png)
![7-Vinylimidazo[5,1-b]thiazole](/img/structure/B8663305.png)
